molecular formula C23H23N5O3 B11445837 Methyl 4-{6-[(2,4-dimethylphenyl)carbamoyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}benzoate

Methyl 4-{6-[(2,4-dimethylphenyl)carbamoyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}benzoate

Cat. No.: B11445837
M. Wt: 417.5 g/mol
InChI Key: VGQDVELLOMXVFC-UHFFFAOYSA-N
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Description

METHYL 4-{6-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}BENZOATE is a complex organic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{6-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}BENZOATE involves multiple steps, starting with the preparation of the triazolopyrimidine core. This core can be synthesized through the condensation of hydrazides with aminopyrimidine Schiff bases under mild oxidation conditions . The final compound is obtained by coupling the triazolopyrimidine core with methyl 4-bromobenzoate using Suzuki–Miyaura cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{6-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the triazolopyrimidine core, while reduction can produce various reduced derivatives.

Scientific Research Applications

METHYL 4-{6-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-{6-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}BENZOATE involves the inhibition of CDK2 (Cyclin-Dependent Kinase 2). CDK2 is an enzyme that plays a critical role in the regulation of the cell cycle. By inhibiting CDK2, this compound can induce cell cycle arrest, leading to the suppression of cancer cell proliferation .

Properties

Molecular Formula

C23H23N5O3

Molecular Weight

417.5 g/mol

IUPAC Name

methyl 4-[6-[(2,4-dimethylphenyl)carbamoyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoate

InChI

InChI=1S/C23H23N5O3/c1-13-5-10-18(14(2)11-13)27-21(29)19-15(3)26-23-24-12-25-28(23)20(19)16-6-8-17(9-7-16)22(30)31-4/h5-12,20H,1-4H3,(H,27,29)(H,24,25,26)

InChI Key

VGQDVELLOMXVFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2C4=CC=C(C=C4)C(=O)OC)C)C

Origin of Product

United States

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